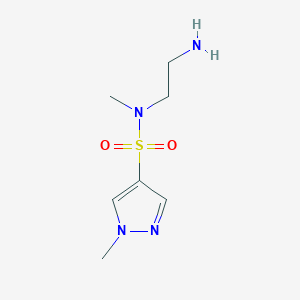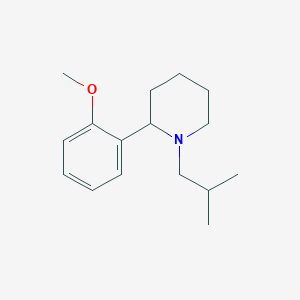![molecular formula C17H18N2O2S B11810520 4-(4-Ethylphenyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11810520.png)
4-(4-Ethylphenyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Éthylphényl)-2-méthyl-3-(méthylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione est un composé organique complexe avec une structure unique qui comprend un noyau pyrrolo[3,4-c]pyridine
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 4-(4-Éthylphényl)-2-méthyl-3-(méthylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione implique généralement des réactions organiques en plusieurs étapes. Les conditions réactionnelles nécessitent souvent des catalyseurs et des solvants spécifiques pour assurer un rendement et une pureté élevés.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour maximiser l’efficacité et minimiser les coûts. Cela inclut l’utilisation de réacteurs à flux continu et d’équipements de synthèse automatisés pour gérer les processus complexes en plusieurs étapes impliqués .
Analyse Des Réactions Chimiques
Types de réactions
La 4-(4-Éthylphényl)-2-méthyl-3-(méthylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut être facilitée par des agents oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène.
Réduction : Des agents réducteurs comme l’hydrure de lithium et d’aluminium peuvent être utilisés pour réduire des groupes fonctionnels spécifiques au sein du composé.
Substitution : Des réactions de substitution nucléophile peuvent introduire différents substituants dans la molécule.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des acides et des bases forts, des agents oxydants et réducteurs, et divers solvants comme le dichlorométhane et l’éthanol. Les conditions réactionnelles, telles que la température et la pression, sont soigneusement contrôlées pour obtenir les produits souhaités .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d’oxydation peuvent produire des sulfoxydes ou des sulfones, tandis que les réactions de réduction peuvent produire des alcools ou des amines .
Applications de recherche scientifique
La 4-(4-Éthylphényl)-2-méthyl-3-(méthylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione a plusieurs applications de recherche scientifique :
Chimie : Utilisée comme bloc de construction dans la synthèse de molécules plus complexes.
Biologie : Enquête sur son activité biologique potentielle, y compris les propriétés antimicrobiennes et anticancéreuses.
Médecine : Explorée pour ses effets thérapeutiques potentiels dans le traitement de diverses maladies.
Industrie : Utilisée dans le développement de nouveaux matériaux et processus chimiques
Applications De Recherche Scientifique
4-(4-Ethylphenyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
Le mécanisme d’action de la 4-(4-Éthylphényl)-2-méthyl-3-(méthylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione implique son interaction avec des cibles moléculaires et des voies spécifiques. Ce composé peut se lier à des enzymes ou des récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l’application et du contexte spécifiques .
Comparaison Avec Des Composés Similaires
Composés similaires
Éthyl 2-méthyl-6-(4-(méthylthio)phényl)pyridine-3-carboxylate : Partage une structure de noyau pyridine similaire mais diffère dans les groupes fonctionnels attachés.
1-(6-Méthylpyridin-3-yl)-2-(4-méthylsulfonyl)phényl]éthanone : Un autre composé avec un noyau pyridine, utilisé dans la synthèse des inhibiteurs de la COX-2.
Unicité
La 4-(4-Éthylphényl)-2-méthyl-3-(méthylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione est unique en raison de sa combinaison spécifique de groupes fonctionnels et du noyau pyrrolo[3,4-c]pyridine. Cette structure unique confère des propriétés chimiques et biologiques distinctes, ce qui la rend précieuse pour diverses applications de recherche .
Propriétés
Formule moléculaire |
C17H18N2O2S |
|---|---|
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
4-(4-ethylphenyl)-2-methyl-3-methylsulfanyl-3,5-dihydropyrrolo[3,4-c]pyridine-1,6-dione |
InChI |
InChI=1S/C17H18N2O2S/c1-4-10-5-7-11(8-6-10)15-14-12(9-13(20)18-15)16(21)19(2)17(14)22-3/h5-9,17H,4H2,1-3H3,(H,18,20) |
Clé InChI |
WJIKCSOAWVQNCQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C2=C3C(N(C(=O)C3=CC(=O)N2)C)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B11810446.png)












